

A Comparative Guide to the NMR Characterization of 3,5-Dimethylisoxazole-4-carboxamides

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Compound of Interest

Compound Name: 3,5-Dimethylisoxazole-4-carbonyl chloride

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For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 3,5-dimethylisoxazole-4-carboxamides, a class of compounds with significant potential in medicinal chemistry. As a point of comparison, we will utilize data for the isomeric 3,5-dimethylpyrazole-4-carboxamides, offering insights into the distinguishing spectral features of these two heterocyclic scaffolds.

Comparative NMR Data

The following tables summarize the key ^1H and ^{13}C NMR chemical shift data for a selection of 3,5-dimethylisoxazole-4-carboxamides and their pyrazole analogues. The data has been compiled from various literature sources.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) of Selected 3,5-Dimethylisoxazole and 3,5-Dimethylpyrazole Derivatives

Compound	3-CH ₃	5-CH ₃	NH (amide)	Aromatic/Other Protons	Solvent
3,5-Dimethylisoxazole-4-carboxylic acid	2.72 (s, 3H)	2.49 (s, 3H)	-	-	CDCl ₃
N-aryl-3,5-dimethylisoxazole-4-carboxamide derivative[1]	2.51 (s, 3H)	-	11.80 (brs, 1H), 10.05 (brs, 1H)	9.08 (s, 1H), 8.48 (d, 1H), 8.24 (d, 2H), 7.74 (d, 1H), 7.44 (d, 1H), 7.23 (s, 1H)	DMSO-d ₆
3,5-Dimethylpyrazole	2.1 (s, 6H)	-	12.2 (br s, 1H)	5.7 (s, 1H)	-
3,5-Dimethylpyrazole-1-carboxamide	2.5 (s, 3H)	2.2 (s, 3H)	5.9 (br s, 2H)	6.0 (s, 1H)	-

Table 2: ¹³C NMR Chemical Shifts (δ , ppm) of Selected 3,5-Dimethylisoxazole and 3,5-Dimethylpyrazole Derivatives

Compound	3-CH ₃	5-CH ₃	C=O (amide)	C3	C4	C5	Aroma tic/Oth er Carbo ns	Solven t
N-aryl- 3,5- dimethyl- isoxazo- le-4- carboxa- mide derivative[1]	13.7	18.7	165.4, 167.1	-	104.7	-	149.8, 145.2, 138.2, 125.9, 122.0, 118.6, 112.3, 108.3, 96.1	DMSO- d ₆
3,5- Dimethyl- pyrazole	13.4	13.4	-	147.0	105.0	147.0	-	-
3,5- Dimethyl- pyrazole-4- carboxylic acid	9.9, 11.6	-	177.5	143.5, 144.5	102.7, 105.1	-	-	Solid State

Experimental Protocols

A general procedure for the NMR characterization of 3,5-dimethylisoxazole-4-carboxamides is outlined below.

NMR Sample Preparation:

- Weigh 5-10 mg of the purified 3,5-dimethylisoxazole-4-carboxamide derivative.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

^1H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Experiment: A standard proton NMR experiment is typically sufficient.
- Parameters:
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay: 1-2 seconds
 - Pulse width: Calibrated 90° pulse
 - Spectral width: Approximately 12-16 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm, DMSO-d_6 at 2.50 ppm).

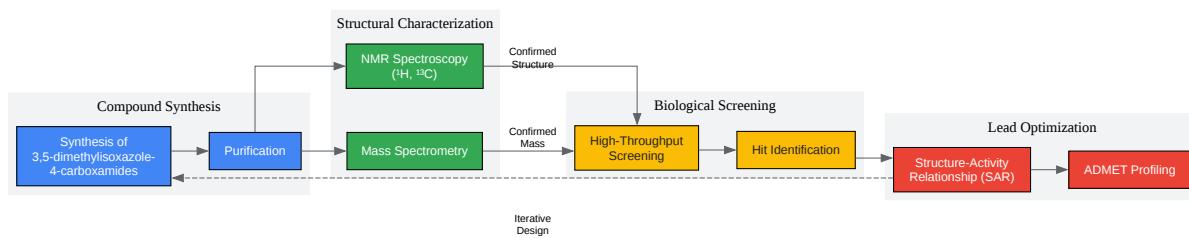
^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Experiment: A standard proton-decoupled carbon NMR experiment.
- Parameters:
 - Number of scans: 1024 or more (as carbon-13 is less sensitive)
 - Relaxation delay: 2-5 seconds
 - Pulse width: Calibrated 90° pulse

- Spectral width: Approximately 200-220 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm, DMSO-d_6 at 39.52 ppm).

Visualizing the Drug Discovery Workflow

The characterization of compounds like 3,5-dimethylisoxazole-4-carboxamides is a critical step in the broader drug discovery process. The following diagram illustrates a simplified workflow from initial compound synthesis to preclinical evaluation.

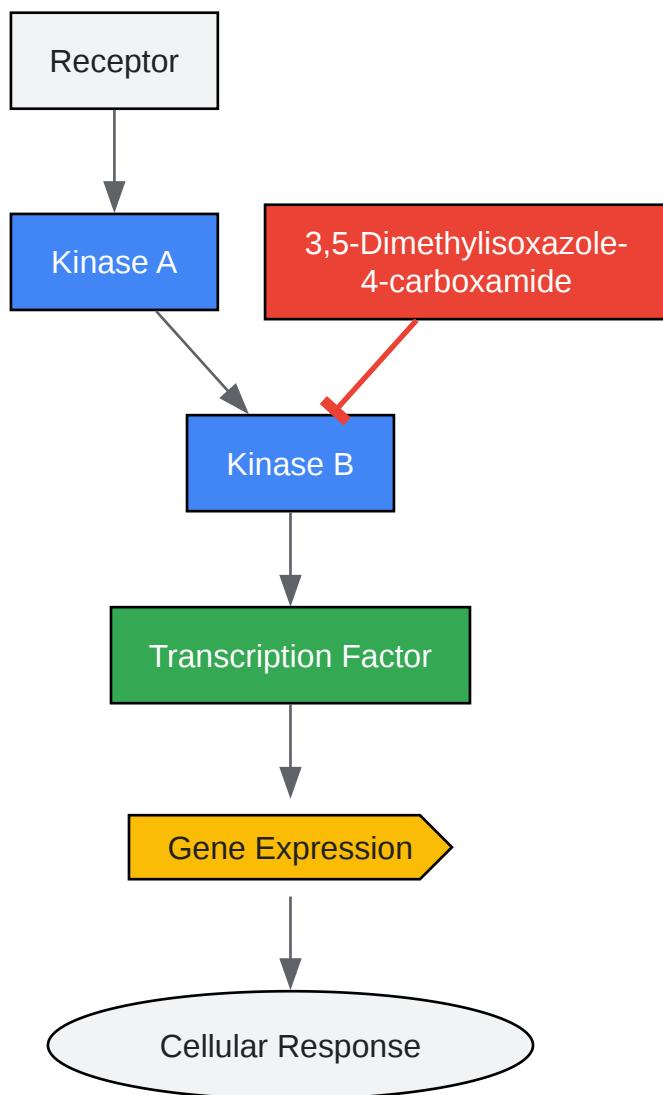


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Caption: A simplified workflow for the discovery and development of novel drug candidates.

Hypothetical Signaling Pathway Modulation

Compounds based on the isoxazole scaffold are often investigated for their potential to modulate various signaling pathways implicated in disease. The diagram below illustrates a hypothetical pathway where a 3,5-dimethylisoxazole-4-carboxamide derivative acts as an inhibitor of a key kinase.



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Caption: Inhibition of a kinase cascade by a hypothetical 3,5-dimethylisoxazole-4-carboxamide.

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References

- 1. rsc.org [rsc.org]

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